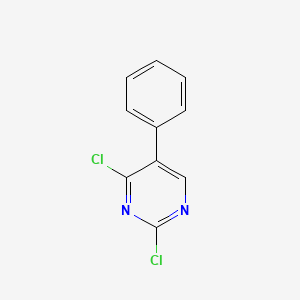
2,4-Dichloro-5-phenylpyrimidine
描述
2,4-Dichloro-5-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound is notable for its two chlorine atoms at positions 2 and 4, and a phenyl group at position 5. It has a molecular formula of C10H6Cl2N2 and a molecular weight of 225.07 g/mol .
作用机制
Target of Action
2,4-Dichloro-5-phenylpyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes and thus reduce the generation of pge2 .
Biochemical Pathways
It is known that pyrimidines inhibit the expression and activities of certain vital inflammatory mediators . This suggests that the compound may affect the biochemical pathways involving these mediators.
Result of Action
Given its potential anti-inflammatory effects, it may result in the suppression of inflammation-related cellular responses .
Action Environment
This will help in the development of new pyrimidines as anti-inflammatory agents with enhanced activities and minimal toxicity .
生化分析
Biochemical Properties
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Cellular Effects
Pyrimidines have been reported to exhibit a range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-phenylpyrimidine typically involves the chlorination of 5-phenylpyrimidine. One common method starts with 5-phenylpyrimidine, which undergoes chlorination using reagents such as phosphorus oxychloride (POCl3) in the presence of a catalyst like N,N-dimethylformamide (DMF). The reaction is usually carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. This ensures consistent quality and scalability of the production process .
化学反应分析
Types of Reactions: 2,4-Dichloro-5-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like sodium carbonate (Na2CO3) in aqueous dioxane.
Major Products:
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups replacing the chlorine atoms.
Suzuki-Miyaura Coupling: Products are biaryl compounds with extended conjugation and potential biological activity.
科学研究应用
2,4-Dichloro-5-phenylpyrimidine has a wide range of applications in scientific research:
相似化合物的比较
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloro-5-methoxypyrimidine
Comparison: 2,4-Dichloro-5-phenylpyrimidine is unique due to the presence of the phenyl group, which enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets. This distinguishes it from other similar compounds that may have different substituents, such as fluorine, methyl, or methoxy groups, which can alter their chemical reactivity and biological activity .
属性
IUPAC Name |
2,4-dichloro-5-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQCQTSPGLAPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
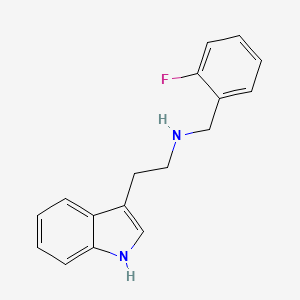
![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)
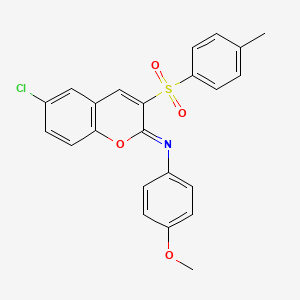
![N-Ethyl-N-[2-[2-methyl-3-(morpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2923409.png)
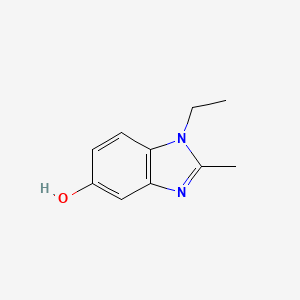
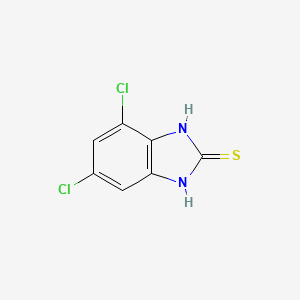
![6-{[4-(3-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2923414.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2923415.png)
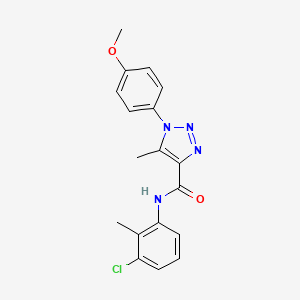
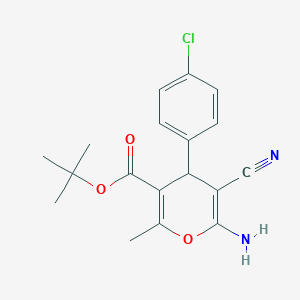
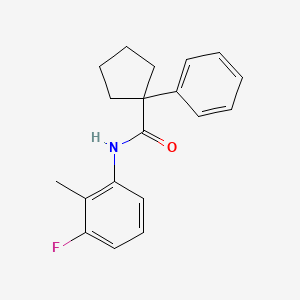
![4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2923423.png)
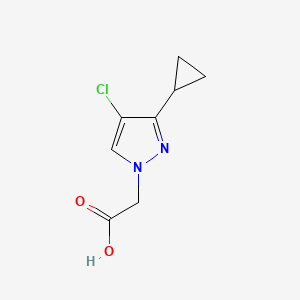
![3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2923427.png)
